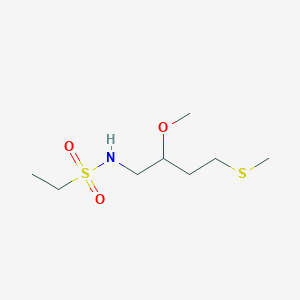
N-(2-Methoxy-4-methylsulfanylbutyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxy-4-methylsulfanylbutyl)ethanesulfonamide, also known as Efaroxan, is a chemical compound that belongs to the family of sulfonamides. It is a selective alpha-2 adrenergic receptor antagonist and has been used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
N-(2-Methoxy-4-methylsulfanylbutyl)ethanesulfonamide selectively blocks the alpha-2 adrenergic receptors, which are present in the central and peripheral nervous systems. This results in an increase in the release of norepinephrine and other neurotransmitters, leading to an increase in sympathetic activity. The blockade of alpha-2 adrenergic receptors also leads to a decrease in the release of inhibitory neurotransmitters, such as gamma-aminobutyric acid (GABA), which may contribute to its anxiolytic and antidepressant effects.
Efectos Bioquímicos Y Fisiológicos
N-(2-Methoxy-4-methylsulfanylbutyl)ethanesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to increase the release of norepinephrine and other neurotransmitters, leading to an increase in sympathetic activity. It also decreases the release of inhibitory neurotransmitters, such as GABA, which may contribute to its anxiolytic and antidepressant effects. Additionally, it has been shown to have analgesic effects in animal models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Methoxy-4-methylsulfanylbutyl)ethanesulfonamide has several advantages for lab experiments. It is a selective alpha-2 adrenergic receptor antagonist, which allows for the study of the role of these receptors in various physiological and pathological conditions. It has also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and neuropathic pain. However, there are some limitations to its use in lab experiments. It has a relatively short half-life, which may limit its usefulness in certain studies. Additionally, it may have off-target effects on other receptors, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of N-(2-Methoxy-4-methylsulfanylbutyl)ethanesulfonamide. One potential direction is the investigation of its potential therapeutic applications in the treatment of depression, anxiety, and neuropathic pain. Another potential direction is the study of its effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, the development of more selective alpha-2 adrenergic receptor antagonists may provide new insights into the role of these receptors in various physiological and pathological conditions.
Métodos De Síntesis
The synthesis of N-(2-Methoxy-4-methylsulfanylbutyl)ethanesulfonamide involves the reaction of N-(2-Bromoethyl)butanesulfonamide and 2-Methoxy-4-methylthiophenol in the presence of a base. The reaction yields the desired compound in good yield and high purity.
Aplicaciones Científicas De Investigación
N-(2-Methoxy-4-methylsulfanylbutyl)ethanesulfonamide has been used in scientific research to study the role of alpha-2 adrenergic receptors in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of depression, anxiety, and neuropathic pain.
Propiedades
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO3S2/c1-4-14(10,11)9-7-8(12-2)5-6-13-3/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFJSHKLYAGAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(CCSC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-4-(methylsulfanyl)butyl]ethane-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine](/img/structure/B2459212.png)
![2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol](/img/structure/B2459214.png)
![3-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2459215.png)
![2-(2-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2459216.png)

![N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2459220.png)
![N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide](/img/structure/B2459222.png)

